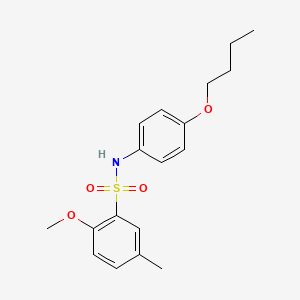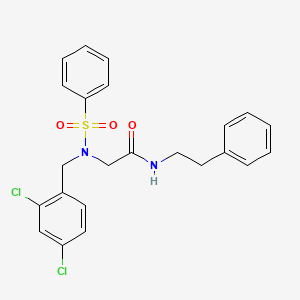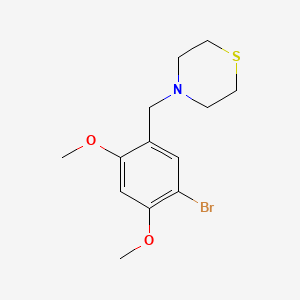
4-(1-propyl-4-piperidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-propyl-4-piperidinyl)morpholine, also known as A-412,997, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 2000s and has since been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(1-propyl-4-piperidinyl)morpholine involves binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the inhibition of pain signals and the release of dopamine, which produces a sense of euphoria. However, it also has the potential to cause respiratory depression, which can be fatal at high doses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other opioids. It produces analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, nausea, constipation, and other side effects. Studies have suggested that it may have a lower risk of dependence and abuse compared to other opioids.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1-propyl-4-piperidinyl)morpholine in lab experiments include its high affinity for the mu-opioid receptor and its potential therapeutic applications in pain management, addiction treatment, and depression. However, its limitations include its potential to cause respiratory depression and other side effects, as well as the lack of long-term safety data.
Future Directions
There are several future directions for the research on 4-(1-propyl-4-piperidinyl)morpholine. These include:
1. Further studies on its potential therapeutic applications in pain management, addiction treatment, and depression.
2. Development of safer and more effective derivatives of this compound.
3. Studies on its long-term safety and potential for abuse and dependence.
4. Investigation of its mechanism of action and downstream signaling pathways.
5. Exploration of its potential for use in combination therapies with other drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in pain management, addiction treatment, and depression. It has a high affinity for the mu-opioid receptor and produces analgesia, sedation, and euphoria. However, it also has the potential to cause respiratory depression and other side effects. Further research is needed to fully understand its mechanism of action, long-term safety, and potential for abuse and dependence.
Synthesis Methods
The synthesis of 4-(1-propyl-4-piperidinyl)morpholine involves the reaction of morpholine with 1-bromopropane and piperidine in the presence of a palladium catalyst. This method has been modified by various researchers to improve the yield and purity of the compound. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
4-(1-propyl-4-piperidinyl)morpholine has been studied for its potential therapeutic applications in pain management, addiction treatment, and depression. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also suggested that it may have a lower risk of dependence and abuse compared to other opioids.
properties
IUPAC Name |
4-(1-propylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-5-13-6-3-12(4-7-13)14-8-10-15-11-9-14/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSPMCMDIXHWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,4-difluorophenyl)acetate](/img/structure/B5006807.png)

![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)



![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)
![N,N-diethyl-2-[5-(hydroxymethyl)-5-nitro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl]acetamide](/img/structure/B5006890.png)
![(2R*,6S*)-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5006891.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B5006897.png)
![4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5006901.png)
![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5006902.png)
![2-(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5006908.png)